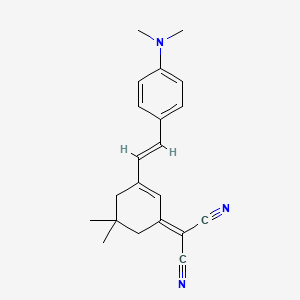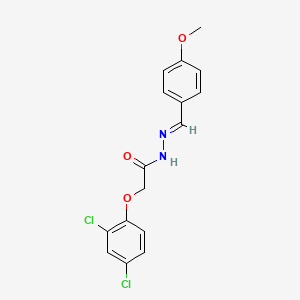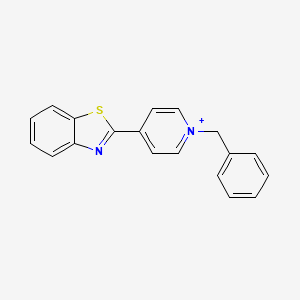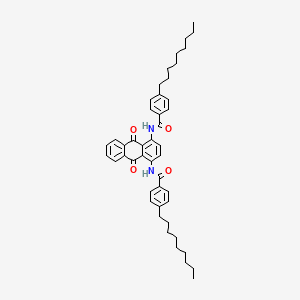
3-(3,4-Dimethoxyphenyl)alanine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)alanine ethyl ester is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . It is a derivative of alanine, where the phenyl group is substituted with two methoxy groups at the 3 and 4 positions, and the carboxyl group is esterified with ethanol.
Vorbereitungsmethoden
The synthesis of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester typically involves the esterification of 3-(3,4-Dimethoxyphenyl)alanine. This can be achieved through various synthetic routes, including:
Esterification Reaction: The reaction of 3-(3,4-Dimethoxyphenyl)alanine with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production: Industrial methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
3-(3,4-Dimethoxyphenyl)alanine ethyl ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester group.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products depend on the specific reaction conditions but can include alcohols, quinones, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxyphenyl)alanine ethyl ester has various applications in scientific research:
Biology: The compound can be used in studies related to amino acid metabolism and enzyme activity.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism.
Vergleich Mit ähnlichen Verbindungen
3-(3,4-Dimethoxyphenyl)alanin-ethylester kann mit anderen ähnlichen Verbindungen verglichen werden:
3-(3,4-Dimethoxyphenyl)alanin: Die nicht veresterte Form, die unterschiedliche Löslichkeits- und Reaktivitätseigenschaften aufweist.
3,4-Dimethoxyphenylalanin: Fehlt die Estergruppe, was sich auf sein chemisches Verhalten und seine Anwendungen auswirkt.
3-Methoxy-O-methyl-L-Tyrosin: Ein weiteres Derivat mit unterschiedlichen Substitutionsmustern am aromatischen Ring.
Eigenschaften
Molekularformel |
C13H19NO4 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)10(14)7-9-5-6-11(16-2)12(8-9)17-3/h5-6,8,10H,4,7,14H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
CKPXBRGEMOUHQJ-JTQLQIEISA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)
![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)

![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)



![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)
